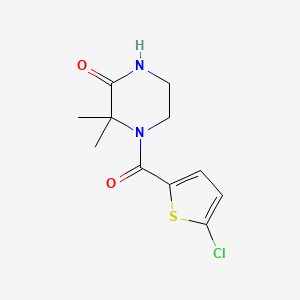

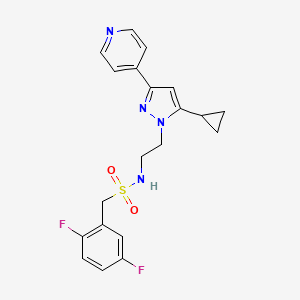

![molecular formula C16H20N2O2S2 B2442042 1-allyl-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 879916-42-4](/img/structure/B2442042.png)

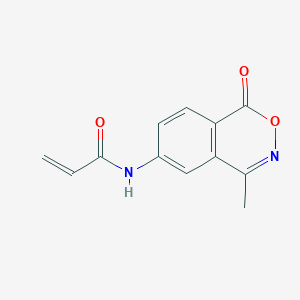

1-allyl-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Intermediary Applications

Synthesis of Bicyclic Condensed Derivatives :The compound 1-allyl-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has been utilized in the synthesis of 3-alkyl(aryl)-4,6-dihydro-3H-thieno[3,4-d]thiazole-2-thione 5,5-dioxides. These are intermediate products used for producing analogs of quinodmaethanes and introduced as dienes in the Diels-Alder reaction. The synthesis involves isomerization of the double bond by the action of bases in the ring of previously described derivatives (Makarenko et al., 1995).

Luminescence Sensing :Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, synthesized from derivatives similar to the compound , have shown potential in luminescence sensing. These complexes exhibit sensitivity to benzaldehyde-based derivatives, making them potential fluorescence sensors for such chemicals (Shi et al., 2015).

Aggregation-Induced Emission Generation :A compound structurally related to 1-allyl-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide was used to generate aggregation-induced emission (AIE) active rhenium(I) tricarbonyl complexes. The alterations to the compound's structure, such as alkyl chains introduction and rhenium(I) complexation, lead to restricted intramolecular rotation and the formation of intermolecular π-π stacking, thereby activating AIE (Liu et al., 2020).

Anion Binding and Photovoltaic Properties

Anion Binding :Imidazole-based bisphenol, structurally similar to the compound , has shown versatility in binding anions. The crystal packing in these compounds is assisted by electrostatic and related weak interactions, with strong intramolecular hydrogen bonds, indicating the potential utility of the compound in anion recognition and binding applications (Nath & Baruah, 2012).

Photovoltaic Properties :Derivatives of the compound have been used in developing donor–acceptor conjugated copolymers for photovoltaic applications. These polymers possess intensive absorption and have been applied in polymer solar cells, showing the potential of such derivatives in the field of renewable energy (Gao et al., 2012).

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities and can interact with various targets .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(3,4-dimethylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S2/c1-4-7-17-14-9-22(19,20)10-15(14)18(16(17)21)13-6-5-11(2)12(3)8-13/h4-6,8,14-15H,1,7,9-10H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMLRNABIGJCIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

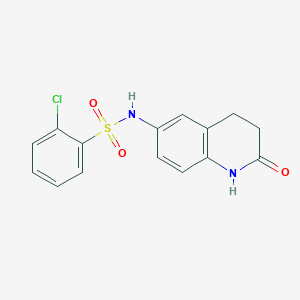

![1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2441962.png)

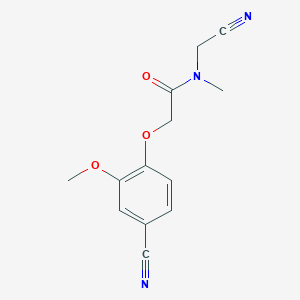

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylate](/img/structure/B2441964.png)

![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B2441973.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2441974.png)

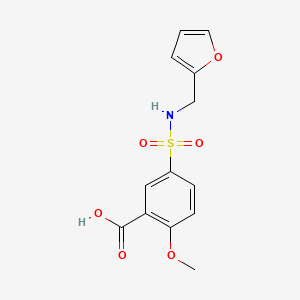

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2441976.png)